molecular formula C10H7BrFN3 B8160989 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine

Cat. No.: B8160989
M. Wt: 268.08 g/mol
InChI Key: VHJDGOREWGXHSI-UHFFFAOYSA-N
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Description

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyrazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dibromopyrazine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the bromine atoms in 2,3-dibromopyrazine with 3-fluoroaniline. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. Conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its halogenated structure can enhance the biological activity and metabolic stability of drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific drug candidate being developed.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-pyrazin-2-amine: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.

    5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.

Uniqueness

The presence of both bromine and fluorine atoms in 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine makes it unique. The combination of these halogens can influence the compound’s reactivity and biological activity in ways that are distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

5-bromo-6-(3-fluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-10-9(15-8(13)5-14-10)6-2-1-3-7(12)4-6/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDGOREWGXHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CN=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. cooled stirred solution of 6-(3-fluorophenyl)pyrazin-2-ylamine (0.5 g, 2.64 mmol) in a mixture of DMSO (10 mL) and water (0.25 mL), was added N-bromosuccinimide (0.518 g, 2.90 mmol) in portions. After stirring for 5 h, the mixture was poured into water, the precipitate collected by filtration, washed with water and dried to give the title compound as a yellow solid (0.60 g, 85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

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